molecular formula C11H12O3 B1272703 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde CAS No. 85258-19-1

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Cat. No.: B1272703
CAS No.: 85258-19-1
M. Wt: 192.21 g/mol
InChI Key: WGJIDYXHUPHEFP-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde: is a chemical compound with the molecular formula C11H12O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-methoxy-2-methylphenol as a starting material, which undergoes a series of reactions including formylation and cyclization to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Benzofuran derivatives, including 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde, have shown potential in various biological activities such as anticancer, antiviral, and antibacterial properties. They are being studied for their therapeutic potential in treating various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde
  • 5-Methoxy-2-methyl-2,3-dihydrobenzofuran-6-ol
  • 5-Methoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde

Uniqueness: 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-3-8-4-10(13-2)9(6-12)5-11(8)14-7/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJIDYXHUPHEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385587
Record name 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85258-19-1
Record name 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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